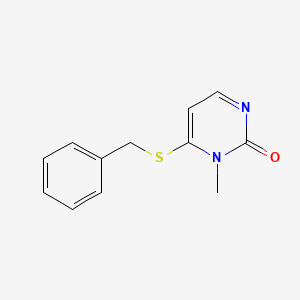
Lithium;prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;prop-1-ene typically involves a multi-step synthetic process. One common method includes the chlorination of phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) with a suitable compound to produce an intermediate. This intermediate is then subjected to halogenation and subsequent base treatment to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;prop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound into different sulfur-containing compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various sulfone and sulfoxide derivatives, which have applications in different fields .
Scientific Research Applications
Lithium;prop-1-ene has a wide range of scientific research applications:
Chemistry: It is used as an electrolyte additive in lithium-ion batteries to improve their performance and stability
Biology: Research is ongoing to explore its potential biological applications, although specific uses are still under investigation.
Medicine: Its role in medicine is limited, but it is being studied for potential therapeutic applications.
Industry: In the industrial sector, this compound is used to enhance the performance of batteries and other electronic devices
Mechanism of Action
The mechanism of action of lithium;prop-1-ene in lithium-ion batteries involves its participation in the formation of a solid electrolyte interphase (SEI) layer. This layer protects the electrodes from degradation and enhances the overall stability and performance of the battery. The compound’s double-bonded structure enhances interactions with other components, leading to improved ionic conductivity and battery efficiency .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;prop-1-ene include:
- 1,3-propane sultone
- 1,3,2-dioxathiolane-2,2-dioxide
- Ethylene sulfite
Uniqueness
This compound is unique due to its specific structural properties that enhance its effectiveness as an electrolyte additive. Its ability to form a robust SEI layer and improve ionic conductivity sets it apart from other similar compounds .
Properties
CAS No. |
61825-29-4 |
|---|---|
Molecular Formula |
C3H6Li+ |
Molecular Weight |
49.0 g/mol |
IUPAC Name |
lithium;prop-1-ene |
InChI |
InChI=1S/C3H6.Li/c1-3-2;/h3H,1H2,2H3;/q;+1 |
InChI Key |
IOIZGPCHXSSUND-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


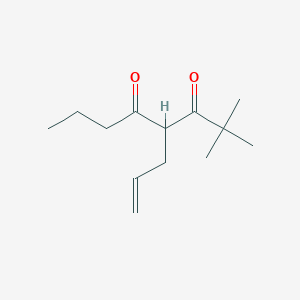

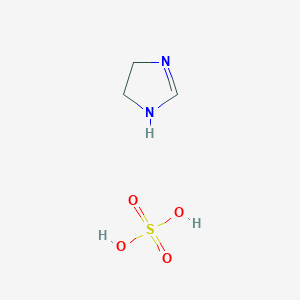
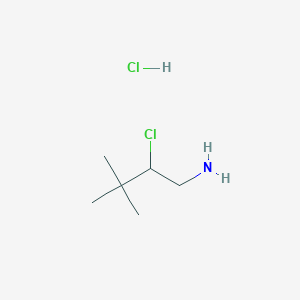

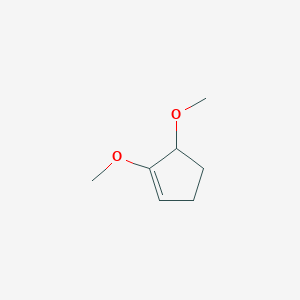
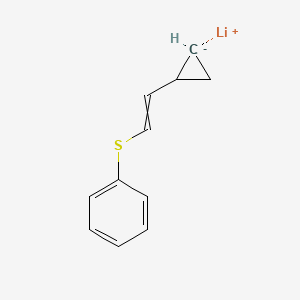
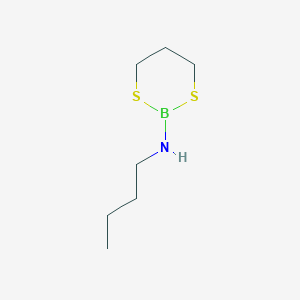
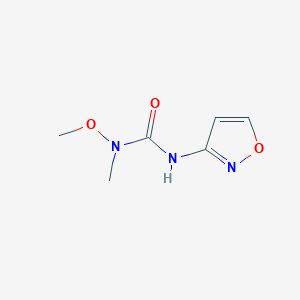
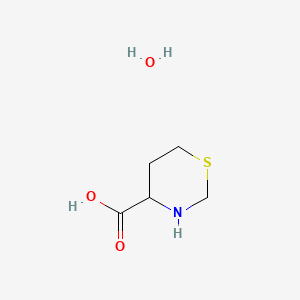
![4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile](/img/structure/B14568117.png)
![Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-](/img/structure/B14568122.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
